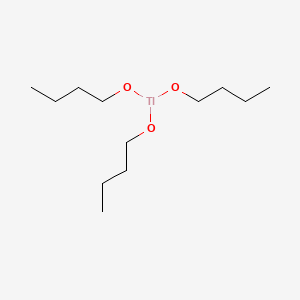![molecular formula C11H15ClN2O B1518725 4-[(Cyclopropylamino)methyl]benzamide hydrochloride CAS No. 1172028-71-5](/img/structure/B1518725.png)
4-[(Cyclopropylamino)methyl]benzamide hydrochloride
Overview
Description
“4-[(Cyclopropylamino)methyl]benzamide hydrochloride” is a chemical compound . It has a molecular weight of 226.71 g/mol . The IUPAC name for this compound is 4-[(cyclopropylamino)methyl]benzamide hydrochloride .
Molecular Structure Analysis
The InChI code for “4-[(Cyclopropylamino)methyl]benzamide hydrochloride” is 1S/C11H14N2O.ClH/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “4-[(Cyclopropylamino)methyl]benzamide hydrochloride” is a powder . It has a molecular weight of 226.71 . The compound should be stored at room temperature .Scientific Research Applications
1. Anticonvulsant Activity
4-[(Cyclopropylamino)methyl]benzamide hydrochloride has been explored for its potential in the field of anticonvulsant drugs. Studies on related compounds, such as enaminones, have shown significant anticonvulsant activity. This research suggests a correlation between the chemical structure of these compounds and their efficacy in preventing seizures (Scott et al., 1993).
2. Antitumor Agents
Benzamide derivatives, closely related to 4-[(Cyclopropylamino)methyl]benzamide hydrochloride, have demonstrated potential as potent antitumor agents. These compounds have been shown to exert significant inhibitory effects on tumor growth, highlighting their relevance in cancer research (Yoshida et al., 2005).
3. Biological Activity Spectrum
In the broader context of benzamide derivatives, various compounds have been investigated for their spectrum of biological activities. This includes evaluations against mycobacterial, bacterial, and fungal strains, and their impact on photosynthetic electron transport in plants. These studies provide insights into the diverse applications of benzamide derivatives in biology and medicine (Imramovský et al., 2011).
4. Dopamine Receptor Studies
Research involving substituted benzamide drugs has contributed significantly to the understanding of dopamine D-2 receptors in the brain. Compounds like raclopride have been used as tools to study the specificity and binding characteristics of these receptors, providing valuable information for neurological research (Köhler et al., 1985).
5. Hydroamination Catalysis
4-[(Cyclopropylamino)methyl]benzamide hydrochloride and related compounds have applications in chemical synthesis, particularly in catalysis. Research in this area explores their use in hydroamination reactions, demonstrating their utility in organic synthesis and the development of new chemical processes (Qian & Widenhoefer, 2005).
6. HIV Entry Inhibitors
In the realm of antiviral research, certain benzamide derivatives have been investigated as HIV entry inhibitors. These studies are critical for understanding the mechanism of action of these compounds and their potential role in the treatment of HIV (Watson et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should seek medical attention/advice .
properties
IUPAC Name |
4-[(cyclopropylamino)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUFQFVTNUUXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylamino)methyl]benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



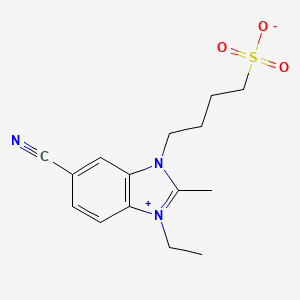

![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
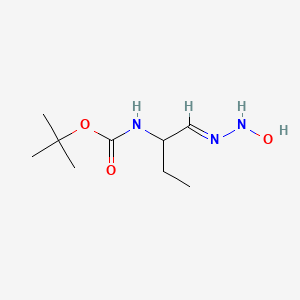
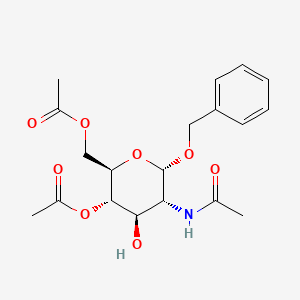
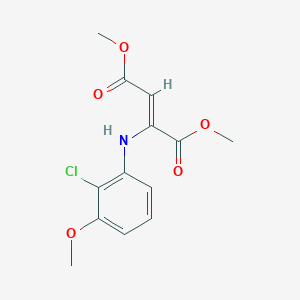
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)
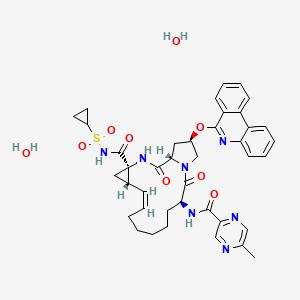

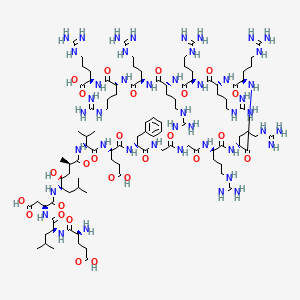
![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)
